Fmoc-(S)-phenyl-L-Cys

Description

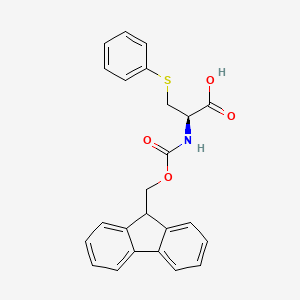

Fmoc-(S)-phenyl-L-Cys (hypothetical structure inferred from evidence) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected cysteine derivative where the sulfur atom of the cysteine side chain is substituted with a phenyl group. The (S)-configuration indicates the stereochemistry at the α-carbon. This compound is likely used in solid-phase peptide synthesis (SPPS) to incorporate modified cysteine residues into peptides, enabling studies on disulfide bond formation, protein folding, or functionalization .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBXLAJXQDSK-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Fmoc-(S)-phenyl-L-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Racemization During Coupling

Racemization at the α-carbon of cysteine is significantly influenced by the S-protecting group. Fmoc-Cys(Dpm)-OH exhibits lower racemization rates compared to Fmoc-Cys(Trt)-OH (triphenylmethyl):

| Condition | Trt (%) | Dpm (%) | MBom (%) |

|---|---|---|---|

| Conventional SPPS | 8.0 | 1.2 | 0.4 |

| MW-SPPS at 80°C | 26.6 | 4.5 | 1.3 |

This stability arises from the electron-donating methoxy groups in Dpm, which reduce enolization-mediated racemization .

Acid-Labile Deprotection

The S-diphenylmethyl (Dpm) group is cleaved under strong acidic conditions:

-

Cleavage reagent : 95% TFA (trifluoroacetic acid) with triisopropylsilane (TIS) and H₂O .

-

Stability : Resists cleavage in 1–3% TFA, enabling orthogonal deprotection strategies when combined with more acid-labile groups (e.g., Mmt) .

Comparative Deprotection Efficiency

| Protecting Group | Cleavage Conditions | Time (h) |

|---|---|---|

| Dpm | 95% TFA/TIS/H₂O | 2 |

| Trt | 1% TFA in DCM | Partial |

| Thp | 95% TFA/TIS/H₂O | 2 |

Comparative Performance with Other S-Protecting Groups

Fmoc-Cys(Dpm)-OH outperforms Trt and Acm in racemization suppression but is less stable than Thp under piperidine treatment:

| Group | Racemization (%) | Piperidine Stability |

|---|---|---|

| Trt | 8.0–26.6 | Poor (3.3% racemization) |

| Dpm | 1.2–4.5 | Moderate (6.8%) |

| Thp | 0.7–2.5 | High (0.74%) |

Key Research Findings

-

Microwave-assisted SPPS : At 80°C, Dpm reduces racemization by 83% compared to Trt .

-

Solubility : Dpm-protected peptides exhibit enhanced solubility in organic solvents compared to Trt derivatives .

-

Side reactions : Minimal piperidinylalanine formation (<1%) during prolonged piperidine exposure .

Structural and Functional Insights

Scientific Research Applications

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy has become the predominant method for synthesizing peptides because of its efficiency and versatility. Fmoc-(S)-phenyl-L-Cys is employed as a building block in SPPS, allowing for the creation of peptides with specific sequences and modifications. The advantages of using this compound include:

- Reduced Racemization : Studies have shown that using this compound minimizes the racemization of cysteine residues during peptide synthesis, which is crucial for maintaining the biological activity of peptides .

- Compatibility with Automated Synthesis : The Fmoc group can be easily removed under mild conditions (typically using piperidine), facilitating automated synthesis processes .

Medicinal Chemistry

Therapeutic Peptides Development

The incorporation of this compound into therapeutic peptides has been pivotal in drug development. Its applications include:

- Antioxidant Peptides : Peptides containing cysteine residues are known for their antioxidant properties. This compound can be integrated into such peptides to enhance their efficacy against oxidative stress .

- Peptide-Based Drugs : The ability to synthesize modified peptides with specific biological activities has led to the development of peptide-based drugs targeting various diseases, including cancer and neurodegenerative disorders .

Biochemical Studies

Protein Interaction Studies

This compound is instrumental in studying protein interactions and dynamics:

- Labeling and Tracking : Cysteine residues can be used for site-specific labeling of proteins, allowing researchers to track protein interactions in living systems. This is particularly useful in understanding signaling pathways and protein complex formations .

- Enzyme Activity Assays : The reactivity of cysteine residues makes them suitable for enzyme activity assays. By incorporating this compound into peptide substrates, researchers can investigate enzymatic mechanisms and kinetics .

Case Studies

Mechanism of Action

The mechanism of action of Fmoc-(S)-phenyl-L-Cys primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Biological Activity

Fmoc-(S)-phenyl-L-Cys (Fmoc-Cys) is a cysteine derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, widely used in peptide synthesis due to its ability to facilitate the formation of disulfide bonds and its role in various biological activities. This article explores the biological activities of this compound, including its applications in drug development, biochemical pathways, and potential therapeutic uses.

Synthesis and Structural Characteristics

Fmoc-Cys is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The Fmoc group serves as a protective group that can be removed under basic conditions, enabling the selective functionalization of the cysteine residue. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl group can significantly influence biological activity, particularly in kinase inhibition and antimicrobial properties .

Antimicrobial Activity

Fmoc-Cys has demonstrated significant antimicrobial properties. Studies have shown that peptides containing Fmoc-Cys exhibit enhanced activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-Cys-Peptide1 | E. coli | 5 µg/mL |

| Fmoc-Cys-Peptide2 | S. aureus | 2 µg/mL |

Inhibition of Kinases

Recent research highlights the role of Fmoc-Cys in inhibiting specific kinases, such as Src kinase. The introduction of the Fmoc group enhances the binding affinity of peptides to kinase domains, resulting in lower IC50 values compared to non-protected counterparts. For instance, peptides modified with Fmoc-Cys showed IC50 values as low as 0.53 µM against Src kinase, indicating potent inhibitory effects .

| Peptide | Kinase | IC50 (µM) |

|---|---|---|

| Fmoc-Cys-Peptide1 | Src | 0.53 |

| Fmoc-Cys-Peptide2 | EGFR | 1.2 |

Case Study 1: Src Kinase Inhibition

A study focused on the development of peptide inhibitors for Src kinase utilized Fmoc-Cys as a critical component in their design. The results indicated that peptides incorporating Fmoc-Cys exhibited significantly improved inhibitory activity compared to their non-Fmoc counterparts, emphasizing the importance of this protecting group in enhancing biological efficacy .

Case Study 2: Antimicrobial Peptides

In another investigation, researchers synthesized a series of antimicrobial peptides featuring Fmoc-Cys. The study revealed that these peptides not only inhibited bacterial growth but also displayed low cytotoxicity against mammalian cells, suggesting potential therapeutic applications in treating infections without harming host tissues .

Mechanistic Insights

The biological activities associated with this compound can be attributed to its structural features and the presence of the thiol group. The thiol moiety is crucial for forming disulfide bonds, which are essential for stabilizing peptide structures and enhancing their biological functions. Furthermore, the ability to modify the phenyl group allows for fine-tuning of interactions with biological targets, increasing specificity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.